molecular formula C26H36NaO6PS B1324538 sSPhos CAS No. 1049726-96-6

sSPhos

Cat. No.: B1324538
CAS No.: 1049726-96-6
M. Wt: 530.6 g/mol
InChI Key: MAPQBSXKBDVINV-UHFFFAOYSA-M
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Description

sSPhos, also known as sulfonated SPhos, is a chiral, bifunctional phosphine ligand. It was first synthesized by Stephen L. Buchwald and his team in 2005. This compound is particularly notable for its water solubility and its effectiveness in catalyzing various organic reactions, including the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

SSPhos, also known as Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate, is primarily used as a ligand in palladium-catalyzed reactions . The primary target of this compound is the palladium catalyst, where it forms a complex with the metal and influences its reactivity .

Mode of Action

This compound interacts with the palladium catalyst through its phosphine group, forming a complex that can participate in various chemical reactions . The sulfonate group in this compound can engage in electrostatic interactions with a phenolate substrate via its associated alkali metal cation . This interaction can influence the selectivity of the reaction .

Biochemical Pathways

It has been demonstrated to be effective in palladium-catalyzed allylic alkylation reactions . These reactions are versatile methods for carbon-carbon bond formation, which is a fundamental process in organic synthesis .

Result of Action

The use of this compound in palladium-catalyzed reactions can lead to the formation of new chemical compounds. For example, it has been used in the synthesis of highly enantioenriched spirocyclohexadienones . The exact molecular and cellular effects would depend on the specific compounds synthesized using this compound as a ligand.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency of this compound in palladium-catalyzed reactions can be affected by the nature of the base used in the reaction . Additionally, the steric bulk around the sulfonate group in this compound is responsible for the high enantioselectivity in certain reactions .

Future Directions

The broad generality displayed by sSPhos is expected to facilitate the expansion of important reaction types . It is envisaged that this unusual design principle, which harnesses attractive electrostatic interactions, will be highlighted . New transformations based on π-allyl palladium chemistry continue to be developed, for which well-established ligand scaffolds may not suffice .

Biochemical Analysis

Biochemical Properties

sSPhos plays a crucial role in biochemical reactions by acting as a ligand that stabilizes palladium complexes. It interacts with enzymes and proteins involved in catalytic processes, particularly those that facilitate cross-coupling reactions. The compound’s phosphine group binds to palladium, forming a stable complex that enhances the reactivity and selectivity of the catalyst. This interaction is essential for the efficient formation of carbon-carbon bonds in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in catalysis. In cellular environments, this compound can influence cell function by participating in reactions that modify cellular metabolites. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in catalytic reactions can lead to the formation of bioactive compounds that affect cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with palladium and other biomolecules. The phosphine group of this compound coordinates with palladium, forming a complex that facilitates catalytic reactions. This complex can activate or inhibit enzymes involved in the reaction, leading to changes in gene expression and metabolic pathways. The electrostatic interactions between this compound and substrates also play a role in its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its catalytic activity for several hours, but prolonged exposure to high temperatures or reactive chemicals can lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in catalyzing reactions without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the catalytic activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation and modification of organic compounds. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The presence of this compound in these pathways can enhance the efficiency of catalytic processes, leading to the production of desired compounds with high selectivity and yield .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize this compound to specific cellular compartments where it can exert its catalytic effects. The distribution of this compound within cells is crucial for its activity, as it needs to be in proximity to the enzymes and substrates involved in the reactions it catalyzes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is often found in areas of the cell where catalytic reactions occur, such as the cytoplasm and organelles involved in metabolism. Its localization is essential for its function, as it needs to be in the right place to interact with the necessary biomolecules .

Chemical Reactions Analysis

sSPhos is involved in several types of chemical reactions, primarily as a ligand in palladium-catalyzed processes. It is particularly effective in:

Comparison with Similar Compounds

sSPhos is unique due to its water solubility and its ability to facilitate a wide range of palladium-catalyzed reactions. Similar compounds include:

This compound stands out due to its unique combination of water solubility, chiral properties, and effectiveness in a broad range of catalytic reactions.

Properties

IUPAC Name

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPQBSXKBDVINV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635658
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049726-96-6, 870245-75-3
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1049726-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the chiral ligand sSPhos compared to other chiral ligands used in arylative phenol dearomatization?

A1: Unlike many chiral ligands used in arylative phenol dearomatization that require specific tailoring for different scaffolds, this compound demonstrates broad generality. This sulfonated ligand can effectively promote the formation of various enantioenriched spirocyclohexadienones and other scaffolds that previously required different chiral ligands. [, ] This versatility is attributed to its ability to engage in electrostatic interactions with the phenolate substrate through its associated alkali metal cation, a concept termed "electrostatically-directed palladium catalysis". []

Q2: What are the advantages of using this compound in aqueous solutions compared to other ligands?

A3: this compound, when used as its tetrabutyl ammonium salt, exhibits excellent solubility in water. [] This property makes it highly effective for cysteine S-arylation in aqueous environments, enabling the modification of peptides and proteins under benign and physiologically relevant conditions without requiring organic cosolvents. []

Q3: Can you provide examples of specific applications where this compound has shown promise?

A3: this compound has proven successful in various applications, including:

  • Asymmetric Arylative Phenol Dearomatization: Synthesis of enantioenriched spirocyclohexadienones and other complex scaffolds. []
  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Highly enantioselective formation of C-C bonds. []
  • Enantioselective Suzuki–Miyaura Coupling: Construction of axially chiral biphenols with high enantiomeric excess. []
  • Cysteine Bioconjugation: Chemoselective modification of cysteine-containing proteins and peptides in aqueous media. []
  • DNA-Encoded Libraries (DELs) Synthesis: Efficient Suzuki-Miyaura cross-coupling reactions of DNA-conjugated aryl iodides with diverse boronic acids in aqueous conditions, facilitating DEL construction for drug discovery. []
  • Sustainable Heck-Cassar-Sonogashira Cross-Coupling: Highly efficient and recyclable catalyst system in a green solvent/base mixture, demonstrating high turnover numbers (up to 2375) and enabling the telescoped synthesis of Erlotinib. [, ]

Q4: Are there any limitations or challenges associated with using this compound?

A4: While this compound exhibits broad utility, it's crucial to consider potential limitations:

  • Sensitivity to Reaction Conditions: The mechanism of enantioinduction by this compound can vary depending on the reaction type and specific conditions. []

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